molecular formula C16H25N3O2S B7593170 N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide

N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide

Katalognummer B7593170
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: WVNAIIRIKTUHLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide, also known as ESI-09, is a small molecule inhibitor that targets RAC GTPases. RAC GTPases are a family of small GTPases that are involved in cell signaling pathways, including cytoskeletal dynamics, cell migration, and cell proliferation. ESI-09 has been shown to inhibit RAC GTPases in vitro and in vivo, making it a potential therapeutic target for a variety of diseases.

Wirkmechanismus

N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide works by inhibiting the activity of RAC GTPases, which are involved in a variety of cellular processes, including cytoskeletal dynamics, cell migration, and cell proliferation. RAC GTPases are activated by various signaling pathways, including those involving growth factors and cytokines. Once activated, RAC GTPases bind to and activate downstream effectors, leading to changes in cellular behavior. N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide blocks the activation of RAC GTPases, leading to a reduction in downstream signaling and cellular behavior.
Biochemical and Physiological Effects:
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide reduces cell migration and invasion, and inhibits RAC GTPase activity. In vivo studies have shown that N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has antitumor effects, reduces inflammation, and reduces joint destruction in models of rheumatoid arthritis. N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide also has limitations. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. It is also a complex molecule that requires specialized equipment and expertise to synthesize.

Zukünftige Richtungen

There are several future directions for research involving N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide. One direction is to further explore its potential as a therapeutic target for cancer and inflammatory diseases. Another direction is to investigate its effects on other cellular processes and signaling pathways. Additionally, further studies are needed to establish the safety and efficacy of N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide in humans. Overall, N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its potential.

Synthesemethoden

The synthesis of N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide involves several steps, including the preparation of 3-ethoxyspiro[3.4]octan-1-ol and 4-ethyl-N-methylthiadiazole-5-carboxamide intermediates. These intermediates are then combined and reacted with various reagents to form the final product, N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide. The synthesis of N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has been extensively studied in preclinical models, including in vitro and in vivo studies. In vitro studies have shown that N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide inhibits RAC GTPases and reduces cell migration and invasion. In vivo studies have shown that N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has antitumor effects in various cancer models, including breast cancer and melanoma. N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has also been studied in models of inflammatory diseases, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint destruction.

Eigenschaften

IUPAC Name

N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-4-11-14(22-18-17-11)15(20)19(3)12-10-13(21-5-2)16(12)8-6-7-9-16/h12-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNAIIRIKTUHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N(C)C2CC(C23CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.